5-Anthracen-9-yl-2-pyridin-2-ylpyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Anthracen-9-yl-2-pyridin-2-ylpyrimidine typically involves the condensation of anthracene-9-carbaldehyde with 2-aminopyridine and a suitable pyrimidine precursor under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
5-Anthracen-9-yl-2-pyridin-2-ylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain biological pathways, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Anthracen-9-yl-2-pyridin-2-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: A simpler analog with similar biological activities.
Anthracene derivatives: Compounds with similar structural features but different functional groups.
Pyrimidine derivatives: A broad class of compounds with diverse biological and chemical properties.
Uniqueness
5-Anthracen-9-yl-2-pyridin-2-ylpyrimidine stands out due to its unique combination of anthracene, pyridine, and pyrimidine moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H15N3 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
5-anthracen-9-yl-2-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C23H15N3/c1-3-9-19-16(7-1)13-17-8-2-4-10-20(17)22(19)18-14-25-23(26-15-18)21-11-5-6-12-24-21/h1-15H |
InChI Key |
DZRZHUDQXZFUEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CN=C(N=C4)C5=CC=CC=N5 |
Origin of Product |
United States |
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